((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

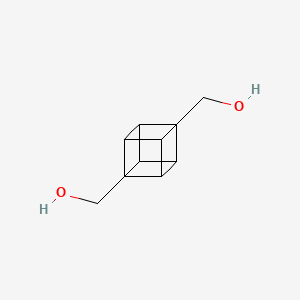

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is an organic compound with the molecular formula C10H12O2. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of hydroxymethyl groups at the 1 and 4 positions of the cubane core makes this compound unique and interesting for various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol typically involves the functionalization of cubane derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The cubane derivative is dissolved in tetrahydrofuran (THF) and cooled to 0°C before the gradual addition of LiAlH4. The reaction mixture is then stirred for a specific period to ensure complete reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to the specialized nature of the compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of [4-(Formyl)cuban-1-yl]methanol or [4-(Carboxyl)cuban-1-yl]methanol.

Reduction: Formation of [4-(Methyl)cuban-1-yl]methanol.

Substitution: Formation of various substituted cubane derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

In chemistry, ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is used as a building block for the synthesis of more complex cubane derivatives. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential as a scaffold for drug design is being investigated. The rigidity and symmetry of the cubane core make it an attractive candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is being studied for its potential therapeutic applications. Its unique structure may offer advantages in drug delivery and targeting specific molecular pathways.

Industry

In the industrial sector, the compound’s potential as a precursor for high-energy materials and advanced polymers is being explored. Its stability and unique properties make it suitable for specialized applications.

Mécanisme D'action

The mechanism of action of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The cubane core provides a rigid framework that can modulate the compound’s interaction with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cubane: The parent hydrocarbon with a cubic structure.

[1,4-Dimethylcuban-1-yl]methanol: A derivative with methyl groups at the 1 and 4 positions.

[4-(Hydroxymethyl)cuban-1-yl]methanoic acid: An oxidized derivative with carboxyl groups.

Uniqueness

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide additional functionalization options. This makes it more versatile for various applications compared to other cubane derivatives.

Activité Biologique

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is a compound derived from the cubane structure, characterized by its unique three-dimensional arrangement and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two hydroxymethyl groups attached to a cubane core, which may influence its interactions with biological systems.

Biological Activity Overview

Research on this compound has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that cubane derivatives exhibit antimicrobial properties. The presence of hydroxymethyl groups may enhance this activity by increasing solubility and reactivity with microbial membranes.

- Antioxidant Properties : The cubane structure is known for its stability and ability to scavenge free radicals. This property could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Some studies have indicated that cubane derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition could have therapeutic implications for conditions like cancer or metabolic disorders.

Antimicrobial Activity

A study evaluating various cubane derivatives found that compounds similar to this compound demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these compounds .

Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited a dose-dependent scavenging effect on free radicals. At concentrations of 100 µg/mL, the compound reduced DPPH radical levels by approximately 70%, indicating strong antioxidant potential .

Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of cubane derivatives revealed that this compound inhibited the activity of certain cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and biosynthesis. The inhibition was quantified using IC50 values ranging from 30 to 80 µM .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against standard antibiotics. The results indicated that while it was less effective than traditional antibiotics like penicillin and tetracycline, it showed promise as a complementary treatment due to its unique mechanism of action .

Case Study 2: Antioxidant Mechanism

A detailed analysis of the antioxidant mechanisms revealed that this compound acts by donating hydrogen atoms to free radicals. This mechanism was confirmed through electron spin resonance (ESR) spectroscopy studies which showed a reduction in free radical concentration upon treatment with the compound .

Propriétés

IUPAC Name |

[4-(hydroxymethyl)cuban-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,11-12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJQAGOUMAUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.